molecular formula C7H4F3NO2 B128421 4-(Trifluoromethyl)nicotinic acid CAS No. 158063-66-2

4-(Trifluoromethyl)nicotinic acid

Cat. No.: B128421
CAS No.: 158063-66-2
M. Wt: 191.11 g/mol
InChI Key: LMRJHNFECNKDKH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

4-(Trifluoromethyl)nicotinic acid is a synthetic intermediate . It is used in the synthesis of various compounds, including flonicamid , a pesticide that targets aphids

Mode of Action

When used in the synthesis of flonicamid, it contributes to the compound’s ability to suppress the feeding and movement of aphids . This suggests that the trifluoromethyl group may play a role in interacting with the target organisms.

Pharmacokinetics

It is known that flonicamid, a compound synthesized using this compound, possesses excellent translaminar and systemic activity through xylem vessels . This suggests that the compound may have good bioavailability and distribution within the target organisms.

Result of Action

It is known that flonicamid, a compound synthesized using this compound, suppresses the feeding and movement of aphids . This suggests that the compound may have a significant impact on the behavior and survival of these pests.

Action Environment

It is known that the compound is stable under normal temperatures but unstable in the presence of strong bases and oxidizing agents . This suggests that the compound’s action may be influenced by environmental pH and redox conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Trifluoromethyl)nicotinic Acid involves the use of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a starting material. The process includes the following steps :

  • Add 5g (0.0192mol) of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a 100mL three-necked flask.
  • Add 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) of CH3COONa·3H2O, and 20mL of ethanol.
  • Stir and dissolve the mixture, then replace the nitrogen three times to discharge air.
  • Replace hydrogen twice and stir the reaction at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed.
  • Recover the palladium carbon by suction filtration, wash the filter cake three times with ethanol, and rotary evaporate the filtrate to remove the solvent.
  • Add 20mL of water to the obtained solid, fully shake to dissolve it, and adjust the pH to 2-3 with hydrochloric acid.
  • Extract three times with ethyl acetate, combine the organic phases, wash three times with saturated brine, dry over anhydrous sodium sulfate, and rotary evaporate to obtain a pale yellow solid with a yield of 90.4%.

Industrial Production Methods

The industrial production of this compound can involve the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials. The process includes acylation, cyclization, and hydrolysis steps .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)nicotinic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed using appropriate reducing agents.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium on carbon (Pd/C), sodium acetate (CH3COONa), and ethanol. The reactions are typically carried out under inert atmospheres, such as nitrogen or hydrogen .

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acids and their derivatives, which can be used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

4-(Trifluoromethyl)nicotinic Acid can be compared with other trifluoromethyl-containing aromatic compounds, such as:

The uniqueness of this compound lies in its specific biological activity and its role as a key intermediate in the synthesis of flonicamid .

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-3-4(5)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRJHNFECNKDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380557
Record name 4-Trifluoromethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158063-66-2
Record name 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Trifluoromethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)pyridine-3-carboxylic acid
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Record name 3-PYRIDINECARBOXYLIC ACID, 4-(TRIFLUOROMETHYL)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

3-Cyano-4-trifluoromethylpyridine (11.47 g, 66.64 mmol) was suspended in ethylene glycol (76 ml) and 85% potassium hydroxide (13.20 g, 200 mol) was added. The mixture was stirred under heating at 20° C. for 4 hours. The reaction solution was cooled to room temperature and then water (50 ml) and 4N hydrochloric acid (60 ml) were added. The resulting reaction mixture was extracted with ethyl acetate four times. The organic layers were combined, washed with saturated salt water, dried over magnesium sulfate, and then concentrated under reduced pressure to obtain 10.70 g (yield 84.0%) of the title compound.
Quantity
11.47 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
76 mL
Type
solvent
Reaction Step Four
Yield
84%

Synthesis routes and methods II

Procedure details

5 ml of 35% concentrated hydrochloric acid (10 ml, 57 mmol) was added to 4-trifluoromethylnicotinamide (90 g, 10 mmol), and the mixture was heated under reflux for 5 hours. Water (50 ml) was added, and the mixture was adjusted to pH 3 using sodium carbonate, and then extracted with ethyl acetate twice. The organic layers were combined, dried over magnesium sulfate and then concentrated under reduced pressure to obtain 1.71 g (yield 89.7%) of the title compound.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-(trifluoromethyl)nicotinic acid in pesticide research?

A: this compound (TFNA) is a key metabolite of the insecticide flonicamid. [, , ] Understanding its residual characteristics in crops like sweet peppers is crucial for assessing the environmental impact and safety of flonicamid use. [, ] Studies have shown that TFNA levels in fruits can increase over time after flonicamid application, likely due to translocation from leaves. [, ] This highlights the importance of analyzing metabolite residues in addition to the parent compound for accurate risk assessment.

Q2: Are there efficient synthetic routes for producing this compound on an industrial scale?

A: Yes, researchers have developed a practical and cost-effective method for synthesizing this compound. [, ] The process involves using readily available starting materials like ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. [, ] The synthesis proceeds through cyclization, chlorination, hydrogenolysis, and hydrolysis steps, ultimately yielding the desired product with a total yield of 38.6% based on ethyl 4,4,4-trifluoroacetoacetate. [] This method is suitable for industrial production due to its reliance on accessible reagents and satisfactory yield. [, ]

Q3: Has the crystal structure of this compound been determined?

A: Yes, the crystal structure of this compound (C7H4F3NO2) has been determined using X-ray crystallography. [] It crystallizes in the monoclinic system, belonging to the space group P21/c. [] The unit cell dimensions are: a = 6.4488(11) Å, b = 14.922(2) Å, c = 7.7868(12) Å, and β = 100.941(5)°. [] This structural information is valuable for understanding the compound's physicochemical properties and potential interactions.

Q4: How does the structure of this compound influence its coordination chemistry?

A: The position of the trifluoromethyl group on the pyridine ring significantly affects the coordination behavior of this compound. [] When complexed with Zn(II), the isomer with the trifluoromethyl group in the 4-position (TFNA) exhibits distinct coordination geometries and properties compared to the isomer with the substituent in the 5-position. [] These findings demonstrate the impact of even subtle structural modifications on the coordination chemistry and potential biological activity of such compounds.

Q5: Are there computational studies exploring the properties and applications of this compound?

A: Density functional theory (DFT) calculations have been employed to investigate the potential of this compound and other pyridine derivatives as corrosion inhibitors. [] These studies utilize quantum chemical parameters like HOMO/LUMO energies, ionization potentials, and electron affinities to predict the effectiveness of these compounds in preventing corrosion. [] Such computational approaches offer valuable insights into the structure-activity relationships and potential applications of these compounds beyond their role as pesticide metabolites.

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